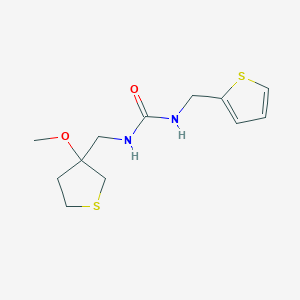
1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea, also known as MTMU, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. MTMU belongs to the class of urea derivatives and has been synthesized using various methods.
科学的研究の応用
Antiacetylcholinesterase Activity
Compounds with structural similarities to "1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea" have been evaluated for their potential antiacetylcholinesterase activity. A study on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas explored optimizing spacer length and conformational flexibility for enhanced inhibitory activities against acetylcholinesterase, a key enzyme in the neurotransmitter acetylcholine breakdown process. This research suggests potential applications in designing inhibitors for conditions like Alzheimer's disease where acetylcholinesterase's activity modulation is beneficial (Vidaluc et al., 1995).
Green Chemistry and Biocatalysis
Another study focused on the regioselective enzymatic acylation of pharmacologically interesting nucleosides in 2-methyltetrahydrofuran, showcasing the compound's potential application in green chemistry and biocatalysis. This highlights its use in more environmentally friendly chemical processes and the synthesis of biologically active molecules (Simeó et al., 2009).
Corrosion Inhibition
Research on the corrosion behavior of mild steel in hydrochloric acid solution has demonstrated the effectiveness of similar urea compounds as corrosion inhibitors. These studies suggest potential applications in protecting metals from corrosion, an important consideration in various industrial and engineering contexts (Bahrami & Hosseini, 2012).
Crystal Structure Analysis
The crystal structure analysis of related compounds, such as metobromuron, provides insights into their molecular arrangement and interactions. Such studies are crucial for understanding the compound's physical and chemical properties, which can inform applications in material science and drug design (Kang et al., 2015).
Photodegradation and Hydrolysis in Water
Investigations into the photodegradation and hydrolysis of substituted urea pesticides in water reveal important environmental considerations. These studies help understand how such compounds break down in natural water bodies, indicating their environmental impact and potential uses in agriculture and pest control (Gatidou & Iatrou, 2011).
特性
IUPAC Name |
1-[(3-methoxythiolan-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S2/c1-16-12(4-6-17-9-12)8-14-11(15)13-7-10-3-2-5-18-10/h2-3,5H,4,6-9H2,1H3,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNKAFRHRDXGTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)NCC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-3-(benzo[d][1,3]dioxol-5-ylamino)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2354495.png)
![7-(Bromomethyl)spiro[2.5]octane](/img/structure/B2354496.png)
![6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2354497.png)
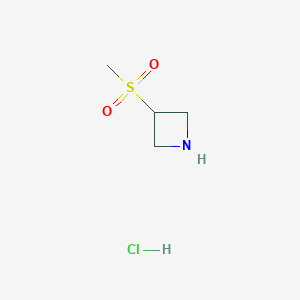
![3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid](/img/structure/B2354499.png)
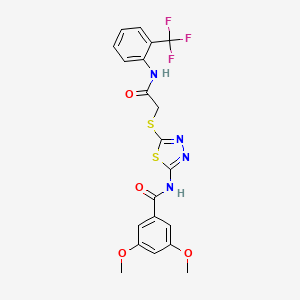
![(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2354506.png)

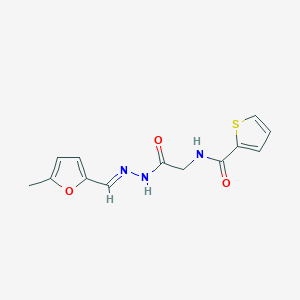
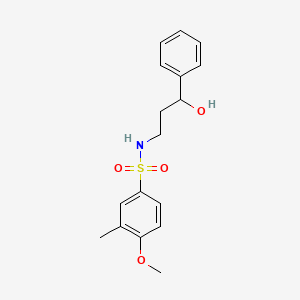


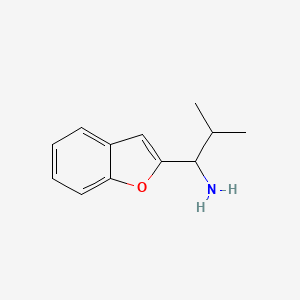
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2354516.png)